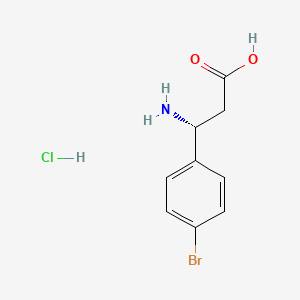

![molecular formula C9H11BrF3NO2 B2726630 1-[4-(2-Bromoacetyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one CAS No. 2031268-68-3](/img/structure/B2726630.png)

1-[4-(2-Bromoacetyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

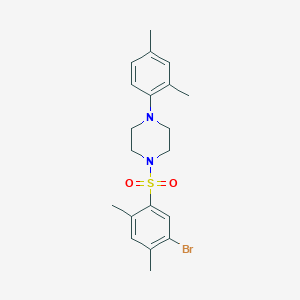

1-[4-(2-Bromoacetyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one is a chemical compound with the molecular formula C9H11BrF3NO2 . It is a solid substance .

Molecular Structure Analysis

The molecular weight of this compound is 302.09 . The InChI key is MFCD30345013 . Unfortunately, the specific molecular structure analysis of this compound is not available in the retrieved resources.Physical and Chemical Properties Analysis

This compound is a solid substance . The boiling point is not specified .Applications De Recherche Scientifique

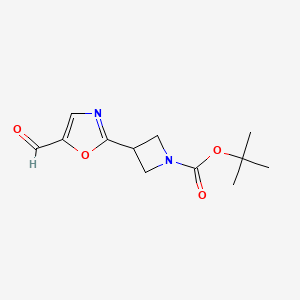

Synthesis of Alkyl Aminopyrroles

- Application: A trifluoromethyl-containing building block, such as 1-(3,3,3-Trifluoro-2,2-dihydroxypropyl)pyridinium bromide, was used to prepare trifluoromethyl-substituted aminopyrroles. This involved a 2H-azirine ring expansion strategy, leading to various derivatives including alkyl 3-aryl-4-(piperidin-1-yl)-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates (Khlebnikov et al., 2018).

Glycosyl Triflates Formation

- Application: The combination of 1-benzenesulfinyl piperidine and trifluoromethanesulfonic anhydride showed efficacy in activating thioglycosides to form glycosyl triflates. This approach demonstrated good yield and selectivity in forming diverse glycosidic linkages (Crich & Smith, 2001).

Catalysis in Cationic Cyclisations

- Application: Trifluoromethanesulfonic acid was utilized as a catalyst for 5-endo cyclisation of homoallylic sulfonamides to form pyrrolidines. This method proved efficient in forming polycyclic systems through cationic cascades terminated by a sulfonamide group (Haskins & Knight, 2002).

Novel One-Pot Reaction Synthesis

- Application: A novel one-pot three-component reaction involving arylboronic acids, sodium azide, and active methylene ketones, such as ethyl 4,4-difluoroacetoacetate, led to the synthesis of 1-aryl-5-trifluoromethyl–1,4,5-trisubstituted 1,2,3-triazoles. Piperidine was used as part of this process (Zhang et al., 2013).

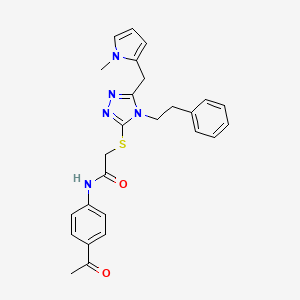

Synthesis of 1,4,5-Trisubstituted 1,2,3-Triazoles

- Application: Utilizing a one-pot three-component reaction, a series of 1-aryl-5-trifluoromethyl (or difluoromethyl)–1,4,5-trisubstituted 1,2,3-triazoles were synthesized. This method involved the use of piperidine in the presence of Cu(OAc)2 (Zhang et al., 2013).

Fluorinated Retinoids Synthesis

- Application: Piperidine-acetic acid catalyzed crossed aldol condensation of 1,1,1-trifluoroacetone with aryl or α,β-unsaturated aldehydes was used to prepare unsaturated trifluoromethyl ketones. This method facilitated the synthesis of new fluorinated retinoids (Mead et al., 1985).

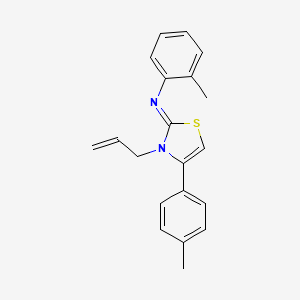

Synthesis of Piperidine-based Anti-arrhythmic Derivatives

- Application: Piperidine-based 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives were synthesized and showed significant anti-arrhythmic activity. This highlights the pharmaceutical potential of piperidine derivatives (Abdel‐Aziz et al., 2009).

Pharmaceutical Applications of Piperidines

- Application: Piperidines have been widely used in pharmaceuticals. Derivatives of piperidine, such as trihexyphenidyl and biperiden, have shown notable pharmacological properties (Vardanyan, 2018).

Safety and Hazards

Propriétés

IUPAC Name |

1-[4-(2-bromoacetyl)piperidin-1-yl]-2,2,2-trifluoroethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrF3NO2/c10-5-7(15)6-1-3-14(4-2-6)8(16)9(11,12)13/h6H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNAVNHUHKPFMIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)CBr)C(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrF3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Nitrothieno[3,4-c]furan-1,3-dione](/img/structure/B2726547.png)

![N-[(2S,3R)-2-Ethyloxolan-3-yl]prop-2-enamide](/img/structure/B2726550.png)

![2-[(4-methoxyphenoxy)acetyl]-N-(3-methoxypropyl)hydrazinecarboxamide](/img/structure/B2726558.png)

![3-{[(2,2-difluoroethyl)(methyl)amino]methyl}-1-methyl-1H-pyrazol-5-amine](/img/structure/B2726559.png)

![6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-N-phenyl-3,4-dihydro-1H-isoquinoline-2-carbothioamide](/img/structure/B2726567.png)

![2-[Cyclobutyl(methyl)amino]acetic acid hydrochloride](/img/structure/B2726568.png)